N-(4-ethylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
Overview
Description
N-(4-ethylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.16304257 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of N-(4-ethylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide and its analogs involves multiple steps, including reactions with primary amines and specific synthetic pathways to achieve the desired carboxamide derivatives. These processes have been explored for their potential in creating compounds with cytotoxic activity against various cancer cell lines, demonstrating the compound's relevance in medicinal chemistry and drug design (Deady et al., 2003).
Biological Evaluation and Potential Applications
- Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to the specified compound, has shown potent cytotoxic properties, suggesting potential applications in cancer therapy. Studies have indicated significant growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with certain compounds exhibiting curative properties in vivo against colon tumors in mice (Deady et al., 2003).
Radioligand Potential for Imaging
- Analogous quinoline-2-carboxamide derivatives have been labeled with carbon-11 for potential use as radioligands in positron emission tomography (PET) imaging. This application is particularly relevant for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo, indicating the compound's versatility and utility in diagnostic imaging and neurological research (Matarrese et al., 2001).
Pesticide Research
- The synthesis and evaluation of structurally related compounds have also found applications in pesticide research, demonstrating efficacy against various pests and suggesting potential for the development of novel pesticide compounds. Such studies highlight the broad applicability of this chemical scaffold in creating solutions for agricultural challenges (Deng et al., 2021).
Properties
IUPAC Name |
N-(4-ethylphenyl)-7,7-dimethyl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-12-5-7-13(8-6-12)21-18(24)15-9-14-16(22-19(15)25)10-20(2,3)11-17(14)23/h5-9H,4,10-11H2,1-3H3,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMMEEJZEFQCLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(CC(CC3=O)(C)C)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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